3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile involves several steps. One common method includes the [2+2] cycloaddition reaction, which is a key step in forming the spirocyclic structure . This reaction typically involves the use of endocyclic alkenes and isocyanates under thermal conditions . Additionally, visible light-mediated energy transfer catalysis has been employed to diversify the chemical space of azaspiro compounds .
Chemical Reactions Analysis
3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used in the synthesis of complex molecules and as a building block in drug discovery.
Biology: Its unique structure makes it a candidate for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile can be compared with other azaspiro compounds, such as 2-oxa-1-azaspiro[3.2.0]heptanes and 1-azaspiro[3.3]heptane . These compounds share similar spirocyclic structures but differ in their specific substituents and functional groups. The unique combination of the phenyl and pyrazine-2-carbonitrile groups in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c18-10-15-16(20-7-6-19-15)21-11-17(12-21)8-14(9-17)13-4-2-1-3-5-13/h1-7,14H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDPVZNYDNXFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC=CN=C3C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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